(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid
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Overview
Description
Glutamic acid-arginine-alanine polymer is a synthetic polymer composed of the amino acids glutamic acid, arginine, and alanine. This polymer is of significant interest due to its potential applications in various fields such as biomedicine, materials science, and biotechnology. The unique properties of each amino acid contribute to the overall functionality of the polymer, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glutamic acid-arginine-alanine polymer typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid (glutamic acid) to a solid resin. Subsequent amino acids (arginine and alanine) are added one by one through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods: For large-scale production, the polymer can be synthesized using automated peptide synthesizers, which streamline the SPPS process. Additionally, recombinant DNA technology can be employed to produce the polymer in microbial systems, such as Escherichia coli, by inserting genes encoding the desired peptide sequence .
Chemical Reactions Analysis
Types of Reactions: Glutamic acid-arginine-alanine polymer can undergo various chemical reactions, including:
Oxidation: The arginine residues can be oxidized to form citrulline.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups in arginine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like triethylamine (TEA).
Major Products:
Oxidation: Citrulline and other oxidized derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
Glutamic acid-arginine-alanine polymer has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and polymerization techniques.
Medicine: Investigated for drug delivery systems, particularly for targeted delivery of therapeutic agents.
Industry: Utilized in the development of biodegradable plastics and hydrogels for environmental applications.
Mechanism of Action
The mechanism by which glutamic acid-arginine-alanine polymer exerts its effects is largely dependent on its interaction with biological molecules. The polymer can bind to cell surface receptors, facilitating cellular uptake and intracellular delivery of attached therapeutic agents. The arginine residues, in particular, play a crucial role in cellular penetration due to their positive charge, which interacts with the negatively charged cell membrane . Additionally, the polymer can be designed to release its cargo in response to specific stimuli, such as changes in pH or enzymatic activity .
Comparison with Similar Compounds
Polyglutamic Acid: A polymer composed solely of glutamic acid, known for its high water absorbency and use in drug delivery.
Polyarginine: A polymer of arginine, widely studied for its cell-penetrating properties.
Polyalanine: A polymer of alanine, used in structural studies of proteins and peptides.
Uniqueness: Glutamic acid-arginine-alanine polymer combines the properties of its constituent amino acids, offering a unique balance of biocompatibility, biodegradability, and functional versatility. Unlike polyglutamic acid, it can penetrate cells more effectively due to the presence of arginine. Compared to polyarginine, it offers better structural stability and reduced cytotoxicity. Polyalanine, while useful in structural studies, lacks the functional diversity provided by the combination of glutamic acid and arginine .
Properties
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C5H9NO4.C3H7NO2/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6)/t4-;3-;2-/m000/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCNAJTZGCKGGD-UKNZTKHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N6O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150359 |
Source
|
Record name | Glutamic acid-arginine-alanine polymer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113315-75-6 |
Source
|
Record name | Glutamic acid-arginine-alanine polymer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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